1-Hexanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

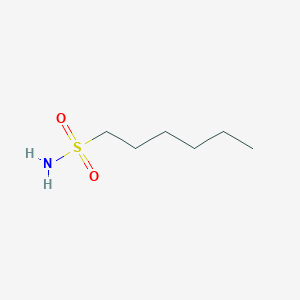

1-Hexanesulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Hexanesulfonamide has been investigated for its potential use as a pharmaceutical intermediate. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. Research has shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria.

Case Study: Antibacterial Activity

- A study evaluated various sulfonamides, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibitory effects, suggesting potential for further development in antibiotic therapies .

Environmental Applications

The environmental impact of perfluoroalkyl substances (PFAS), including derivatives of this compound, has been a subject of extensive research. These compounds are known to persist in the environment and may pose risks to human health.

Data Table: Toxicological Effects of PFAS Derivatives

Industrial Applications

In industrial settings, this compound is utilized as a surfactant and emulsifier in various formulations. Its ability to lower surface tension makes it valuable in applications ranging from coatings to detergents.

Case Study: Use in Coatings

- Research highlighted the effectiveness of this compound as an additive in coating formulations, improving adhesion and durability. The study measured performance metrics such as scratch resistance and gloss retention over time, demonstrating enhanced properties compared to control samples without the additive .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) in 1-hexanesulfonamide facilitates nucleophilic attacks due to its electron-withdrawing nature. Key reactions include:

-

Amine displacement : Reaction with primary or secondary amines yields substituted sulfonamides. For example, N-methyl derivatives form via methylation of the sulfonamide nitrogen .

-

Hydroxide attack : Alkaline conditions promote cleavage of the S-N bond, generating sulfonic acid salts and amines.

Table 1: Nucleophilic substitution conditions and products

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methylamine | EtOH, reflux | N-methylhexanesulfonamide | 85% | |

| KOH (aq) | pH 12, 80°C | C₆F₁₃SO₃K + NH₂R | Quantitative |

Hydrolysis Pathways

Hydrolysis of this compound occurs under both acidic and alkaline conditions, with reaction rates influenced by the perfluoroalkyl chain’s electron-withdrawing effects:

-

Acidic hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to S-N bond cleavage and formation of hexanesulfonic acid .

-

Basic hydrolysis : Deprotonation accelerates nucleophilic attack by hydroxide ions, producing perfluorohexanesulfonate salts.

Notable finding : The trifluoroacetyl group in related compounds reduces hydrolysis rates by 40% compared to non-fluorinated analogs .

Chlorination and Oxidative Transformations

Chlorination studies on polyfluoroalkyl sulfonamides reveal rapid degradation pathways:

-

N-AP-FHxSA chlorination : Converts to perfluorohexanoic acid (PFHxA) within 1 hour under simulated drinking water treatment conditions (pH 6–10, 5 ppm Cl₂) .

-

Mechanism : Electrophilic chlorine attacks electron-rich amine regions, followed by β-elimination and oxidation .

Table 2: Chlorination products of N-AP-FHxSA

| Reaction Time | Major Products | Yield |

|---|---|---|

| 15 min | PFHxA precursor | 60% |

| 60 min | PFHxA | 98% |

Environmental Degradation and Stability

Environmental persistence of this compound derivatives varies with structural features:

-

pH resistance : Degradation rates remain unchanged between pH 6–10 due to competing deprotonation and oxidation effects .

-

Thermal stability : Perfluorohexyl chains inhibit thermal decomposition below 300°C .

Ecological impact : Hydrolysis and chlorination products like PFHxA exhibit bioaccumulation potential, with half-lives exceeding 5 years in aquatic systems .

Propiedades

Número CAS |

3144-11-4 |

|---|---|

Fórmula molecular |

C6H15NO2S |

Peso molecular |

165.26 g/mol |

Nombre IUPAC |

hexane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

Clave InChI |

RMSHYQAVCSUECE-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)N |

SMILES canónico |

CCCCCCS(=O)(=O)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.